Gliovirin
Description
Origin and Discovery of Gliovirin
Isolation from Gliocladium virens (now Trichoderma virens)
This compound was initially isolated from shake cultures of Gliocladium virens grown in potato dextrose broth. researchgate.netcdnsciencepub.com Gliocladium virens is a common soil mycoparasite known for its ability to inhibit, though not directly parasitize, certain plant pathogens like Pythium ultimum. researchgate.netcdnsciencepub.com The fungus Gliocladium virens has since been reclassified as Trichoderma virens. researchgate.net
Identification as a Novel Diketopiperazine Compound
Following its isolation, the purified antibiotic was subjected to structural analysis, including mass spectrometry and X-ray crystallography. researchgate.netcdnsciencepub.com These studies revealed that the compound possessed a novel diketopiperazine structure, leading to its designation as this compound. researchgate.netcdnsciencepub.com Diketopiperazines are a class of cyclic peptides formed by the condensation of two amino acids. nih.govmdpi.com this compound was found to be highly toxic to P. ultimum but did not show activity against other fungi associated with cotton seedling disease at the time of its discovery. researchgate.netcdnsciencepub.com
Classification within Fungal Secondary Metabolites
This compound belongs to a specific group of fungal secondary metabolites characterized by a unique structural feature.
This compound as an Epipolythiodiketopiperazine (ETP)
This compound is classified as an epipolythiodiketopiperazine (ETP). nih.govnih.gov ETPs are fungal secondary metabolites built upon a 2,5-diketopiperazine scaffold derived from two amino acids. nih.gov A defining characteristic of ETPs is the presence of a sulfide (B99878) moiety that bridges the diketopiperazine ring. nih.gov In the case of this compound, this sulfide bridge is of the Cα–Cβ type, linking the alpha carbon of one amino acid residue to the beta carbon of the other. nih.gov This structural feature is crucial for the biological activities exhibited by ETPs. nih.gov
Distinctions from Other ETPs within Trichoderma spp.
Within the Trichoderma genus, several ETPs are produced, with gliotoxin (B1671588) being another prominent example. text2fa.irusda.govnih.govmicrobiologyresearch.org While both this compound and gliotoxin are ETPs and possess characteristic disulfide bridges, they are distinct compounds with differing biological activities and strain-specific production within T. virens. nih.govmdpi.com T. virens strains are often categorized into "P" and "Q" strains based on their ETP production profiles. researchgate.nettext2fa.ir "P" strains are known to produce this compound but not gliotoxin, and they are effective antagonists against oomycetes like P. ultimum. researchgate.nettext2fa.irnih.govmicrobiologyresearch.org Conversely, "Q" strains produce gliotoxin but not this compound and are more effective against fungi such as Rhizoctonia solani. researchgate.nettext2fa.irnih.govmicrobiologyresearch.org This difference in ETP production contributes to the varied biocontrol capabilities observed among T. virens strains. researchgate.netnih.govmicrobiologyresearch.org Other Trichoderma species, such as Trichoderma longibrachiatum, have been found to produce analogues of this compound, further highlighting the structural diversity within ETPs produced by this genus. nih.govmdpi.com
Table 1: ETP Production in Trichoderma virens Strains
| T. virens Strain Type | This compound Production | Gliotoxin Production | Primary Antagonistic Activity |
| "P" strains | Yes | No | Pythium ultimum researchgate.nettext2fa.irnih.govmicrobiologyresearch.org |
| "Q" strains | No | Yes | Rhizoctonia solani researchgate.nettext2fa.irnih.govmicrobiologyresearch.org |
Table 2: Examples of Diketopiperazines from Trichoderma spp.
| Compound Name | Source Organism | Classification |
| This compound | Trichoderma virens | ETP |
| Gliotoxin | Trichoderma virens, T. lignorum, T. viride, T. hamatum researchgate.netnih.govmicrobiologyresearch.orgmdpi.com | ETP |
| This compound analogues | Trichoderma longibrachiatum nih.govmdpi.com | ETP |
| Pretrichodermamide A | Trichoderma sp. TPU199, T. hypoxylon, T. harzianum, Epicoccum nigrum tandfonline.comfrontiersin.orgnih.govuni-duesseldorf.de | ETP |
| Trichodermamide A | Trichoderma sp. TPU199 frontiersin.orgnih.gov | Diketopiperazine |
| DC1149B (Halogenated this compound-type ETP) | Trichoderma sp. TPU199 frontiersin.orgnih.gov | ETP |
| DC1149R (Halogenated this compound-type ETP) | Trichoderma sp. TPU199 frontiersin.orgnih.gov | ETP |
| Iododithiobrevamide (Halogenated this compound-type ETP) | Trichoderma sp. TPU199 frontiersin.orgnih.gov | ETP |
| Chlorotrithiobrevamide | Trichoderma sp. TPU199 frontiersin.orgnih.gov | ETP |
| Dithioaspergillazine A | Trichoderma sp. TPU199 frontiersin.org | Diketopiperazine |
| 5-epi-pretrichodermamide A | Trichoderma sp. TPU199 frontiersin.org | ETP |
| 5-epi-trithiopretrichodermamide A | Trichoderma sp. TPU199 frontiersin.org | ETP |
| Pretrichodermamide G | T. harzianum, Epicoccum nigrum frontiersin.orguni-duesseldorf.de | ETP |
| Epicorazine A | Epicoccum nigrum uni-duesseldorf.de | ETP |
| ent-epicoccin G | Epicoccum nigrum uni-duesseldorf.de | ETP |
| Dehydroxymethylbis(dethio)bis(methylthio)gliotoxin | T. virens Y13-3 frontiersin.orgnih.gov | Diketopiperazine |
| (3S,6R)-6-(para-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione | T. virens Y13-3 frontiersin.orgnih.gov | Diketopiperazine |
| cyclo(L-5-MeO-Pro-L-5-MeO-Pro) | T. asperellum A-YMD-9-2 frontiersin.orgnih.gov | Diketopiperazine |
Structure
2D Structure
Properties
Molecular Formula |
C20H20N2O8S2 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26) |
InChI Key |
VZUFPCHAVLFFAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC |
Origin of Product |
United States |
Biosynthesis and Genetic Basis of Gliovirin Production
Identification of the Gliovirin Biosynthesis Gene Cluster (glv)
The identification of the gene cluster responsible for this compound biosynthesis, designated as glv, was a significant step in understanding its production.
Genomics-Driven Discovery in Trichoderma virens "P" Strains
Genomics-driven approaches have been crucial in identifying the glv gene cluster in this compound-producing strains of Trichoderma virens. Whole-genome sequencing of a this compound-producing strain of T. virens led to the discovery of a novel gene cluster consisting of 22 genes putatively involved in this compound biosynthesis. pacb.comfrontiersin.orghbni.ac.in This discovery was reported in 2017, highlighting the power of genomics in unraveling the genetic basis of secondary metabolite production in fungi. asm.orgfrontiersin.orgdntb.gov.ua
Characterization of the Non-Ribosomal Peptide Synthetase (NRPS) within the glv Cluster
Non-ribosomal peptide synthetases (NRPSs) are key enzymes in the biosynthesis of many fungal secondary metabolites, including epidithiodiketopiperazines like this compound. nih.govmdpi.com Within the glv cluster, a specific NRPS enzyme, designated Glv21, has been identified. nih.gov This NRPS is predicted to contain a single adenylation domain and is believed to be responsible for assembling the initial dipeptide scaffold of this compound from its constituent amino acids, which are two L-phenylalanine residues. nih.govresearchgate.net Experimental confirmation of the importance of Glv21 for this compound production has been obtained through gene deletion studies. nih.gov
Comparative Genomic Analysis of glv Clusters Across Fungal Species
Comparative genomic analysis has revealed insights into the evolutionary conservation and distribution of glv-like gene clusters in different fungal species. The glv gene cluster in T. virens shows similarity to a previously uncharacterized gene cluster found in Aspergillus udagawae, a human pathogen. pacb.comtandfonline.com This similarity suggests potential horizontal gene transfer or a shared evolutionary origin of these biosynthetic pathways in different fungal lineages. pacb.comtandfonline.com Comparative genomics across various fungal species, including those producing other ETPs like gliotoxin (B1671588) and aspirochlorine, helps in understanding the diversification of these secondary metabolic pathways and identifying conserved enzymatic functions. researchgate.netnih.govtandfonline.combiorxiv.orgnih.govmdpi.comfrontiersin.org
Elucidation of the this compound Biosynthetic Pathway
While the complete this compound biosynthetic pathway is still under investigation, researchers have proposed mechanistic steps based on the identified genes and comparisons with the biosynthesis of structurally related compounds like gliotoxin. researchgate.netnih.govconicet.gov.ar
Proposed Mechanistic Steps for Diketopiperazine Scaffold Formation
The formation of the diketopiperazine (DKP) scaffold, the core structure of this compound, is initiated by the NRPS enzyme Glv21. nih.govresearchgate.net This process likely involves the condensation of two L-phenylalanine molecules. nih.govresearchgate.net Following the formation of the cyclic dipeptide, further modifications occur. Based on studies of other ETPs, hydroxylation of the DKP core, potentially catalyzed by cytochrome P450 enzymes within the cluster, is expected. nih.govresearchgate.netconicet.gov.arresearchgate.net
Enzymatic Catalysis of Disulfide Bridge Formation
A distinctive feature of this compound is its irregular disulfide bridge. researchgate.netnih.govnih.govresearchgate.net The formation of this disulfide bond is a key enzymatic step in the biosynthesis. While initial speculation suggested that FAD-dependent oxidoreductases like Glv4 or Glv16 within the glv cluster might be involved in the α,β-disulfide bridge formation, detailed data specifically for this compound was not initially available. rsc.orgrsc.org However, studies on the biosynthesis of related ETPs, such as pretrichodermamide A and gliotoxin, have provided insights into the enzymes catalyzing disulfide bond formation. nih.govrsc.orgrsc.orgresearchgate.netrsc.org FAD-dependent oxidoreductases, such as TdaR in Trichoderma hypoxylon and GliT in Aspergillus fumigatus, have been shown to catalyze disulfide bond formation in ETPs. nih.govrsc.orgrsc.orgrsc.org Importantly, in vitro assays have demonstrated that some of these oxidases, including TdaR, AclT (involved in aspirochlorine biosynthesis), and GliT, can catalyze both α,α- and α,β-disulfide bond formation, suggesting a degree of substrate promiscuity among these enzymes. nih.govrsc.orgrsc.orgrsc.org The exact enzymatic steps and the specific enzyme responsible for the irregular α,β-disulfide bridge in this compound biosynthesis continue to be an area of research. researchgate.netrsc.org
Role of FAD-dependent Oxidoreductases
FAD-dependent oxidoreductases play a crucial role in the biosynthesis of epipolythiodiketopiperazine (ETP) alkaloids, the class of compounds to which this compound belongs. nih.gov These enzymes are involved in catalyzing oxidation reactions, including those necessary for the formation of disulfide bonds. metwarebio.commdpi.comebi.ac.uk In the context of ETP biosynthesis, FAD-dependent thiol-disulfide oxidases are proposed to catalyze the formation of the disulfide bridge. nih.gov This process involves a transient mixed-disulfide bond generated between the substrate and the oxidoreductase, leading to a FAD-4a-thiol adduct. nih.gov Subsequently, the disulfide bond in the ETP alkaloid is formed with the concomitant reduction of FAD. nih.gov The reduced FAD is then reoxidized by molecular oxygen, producing hydrogen peroxide. nih.govmdpi.com While the specific FAD-dependent oxidoreductases directly involved in this compound biosynthesis are still being elucidated, studies on related ETPs like pretrichodermamide A have identified enzymes such as TdaR as responsible for α, β-disulfide formation, suggesting a similar enzymatic role in this compound synthesis. nih.govdntb.gov.ua
Formation of the Irregular α,β-Disulfide Bond
A distinctive feature of this compound is its irregular α,β-disulfide bond. researchgate.net The formation of disulfide bonds generally involves the oxidation of thiol groups in cysteine residues. metwarebio.commdpi.com In the biosynthesis of ETPs, including this compound, the sulfur incorporation and subsequent disulfide bond formation likely occur analogously to related compounds like gliotoxin. researchgate.net A proposed mechanism for the installation of the irregular disulfide bridge in this compound involves the migration of a hydroxyl group. researchgate.net Studies on other α, β-disulfide-containing metabolites, such as those found in Trichoderma hypoxylon, have provided insights into potential mechanisms, although the precise biochemical functions required for this compound's α,β-disulfide remain to be fully elucidated. nih.govresearchgate.net
Regulation of this compound Biosynthesis Gene Expression
The expression of genes involved in this compound biosynthesis is subject to regulation. The this compound biosynthetic gene cluster in T. virens is reported to contain 22 genes. frontiersin.orgpacb.com Studies on mutants of T. virens have provided insights into this regulation. For instance, a gamma ray-induced mutant designated as M7 showed downregulation of many secondary metabolism-related genes and gene clusters, including 16 genes from the this compound biosynthetic cluster. frontiersin.orgnih.gov This suggests that the genes within the this compound cluster are co-regulated. Additionally, a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) associated with a different secondary metabolism gene cluster (the "vir" cluster) has been shown to impair the biosynthesis of this compound, indicating a potential regulatory link between different metabolic pathways. researchgate.net Deletion of the has1 gene, responsible for heptelidic acid biosynthesis, also impaired this compound biosynthesis, further supporting interconnected regulatory networks. researchgate.net The velvet protein Vel1 has also been implicated in the regulation of secondary metabolism genes in T. virens. microbiologyresearch.orgresearchgate.net
Genetic Manipulation and Biosynthetic Engineering Studies
Genetic manipulation, particularly gene deletion and disruption, has been a key approach to understand the genetic basis of this compound production and explore possibilities for biosynthetic engineering.
Gene Deletion and Disruption Experiments Affecting this compound Production
Gene deletion and disruption experiments have been instrumental in identifying genes essential for this compound biosynthesis. The sequencing of the whole genome of a this compound-producing strain of T. virens led to the discovery of a novel gene cluster comprising 22 genes. researchgate.netpacb.com Disruption of the non-ribosomal peptide synthetase (NRPS) gene within this cluster resulted in the elimination of this compound biosynthesis, confirming the central role of this enzyme in the pathway. pacb.com
Studies involving the deletion of other genes have also shed light on the complex regulatory network influencing this compound production. As mentioned earlier, deletion of a specific GAPDH associated with the "vir" cluster impaired this compound biosynthesis. researchgate.net Similarly, deletion of the has1 gene, involved in heptelidic acid biosynthesis, also negatively impacted this compound production. researchgate.net These findings highlight that the biosynthesis of this compound is not isolated but is intertwined with other metabolic pathways and regulatory elements within the fungus. Gene disruption strategies have also been used in studies related to gliotoxin, a related ETP, confirming the role of specific genes like gliP (encoding an NRPS) in its biosynthesis. conicet.gov.arresearchgate.net While these studies focus on gliotoxin, they provide methodological context for similar investigations into this compound biosynthesis genes.
Research findings from gene deletion studies can be summarized in tables to illustrate the impact of specific gene disruptions on this compound production.
| Gene Targeted for Deletion/Disruption | Effect on this compound Production | Related Pathway/Cluster | Source Organism |
| Non-ribosomal peptide synthetase (NRPS) gene in this compound cluster | Eliminated biosynthesis | This compound biosynthesis | Trichoderma virens |
| GAPDH associated with "vir" cluster | Impaired biosynthesis | Volatile sesquiterpenes | Trichoderma virens |
| has1 gene | Impaired biosynthesis | Heptelidic acid | Trichoderma virens |
These experiments demonstrate the power of genetic manipulation in dissecting the this compound biosynthetic pathway and identifying key enzymatic and regulatory components.
Molecular Mechanisms of Action of Gliovirin
Specificity of Gliovirin Activity against Target Organisms this compound exhibits a differential range of activity, being highly effective against certain plant pathogens while having limited impact on others.
Differential Antagonistic Activity against Oomycetes (e.g., Pythium ultimum) this compound demonstrates potent inhibitory activity against oomycetes, such as Pythium ultimumresearchgate.netcabidigitallibrary.orgresearchgate.netnih.gov. Studies have shown that this compound is highly toxic to P. ultimum, preventing its growthresearchgate.net. Strains of T. virens that produce this compound are effective biocontrol agents against diseases incited by P. ultimum, such as damping-off in cottonresearchgate.netcabidigitallibrary.orgtandfonline.com. The production of this compound has been positively correlated with the biocontrol efficacy of T. virens strains belonging to the "P" group against Pythium damping-offresearchgate.net.
Data on the differential activity of this compound against Pythium ultimum and Rhizoctonia solani is summarized in the table below, highlighting its specificity towards P. ultimum.
| Pathogen | This compound Activity | Source(s) |
| Pythium ultimum | Highly Inhibitory | researchgate.netcabidigitallibrary.orgresearchgate.nettandfonline.com |
| Rhizoctonia solani | Inactive/Limited | researchgate.netcabidigitallibrary.orgtandfonline.com |
Modulation of Cellular Processes in Target Pathogens this compound's interaction with cellular targets and the resulting oxidative stress can modulate various cellular processes in sensitive pathogens. While specific detailed research findings solely on this compound's modulation of cellular processes in target pathogens are less extensively documented compared to gliotoxin (B1671588), the general mechanisms of epipolythiodiketopiperazines suggest interference with vital cellular functions due to protein inactivation and oxidative damagenih.govresearchgate.netresearchgate.net. This can impact processes such as growth, development, and potentially the expression of genes related to survival and pathogenesis.
Inhibition of Mycelial Growth and Spore Germination
This compound is highly effective in inhibiting the growth of certain fungal and oomycete species, notably Pythium ultimum. researchgate.netmedkoo.com Studies have demonstrated that this compound can prevent the growth of P. ultimum mycelium. researchgate.net Mutational analysis of T. virens strains has supported the role of this compound in the antagonism of P. ultimum; a mutant deficient in this compound production was overgrown by the pathogen in culture, whereas a mutant with enhanced this compound production showed increased inhibition. researchgate.net
The compound also impacts spore germination. While some studies on related compounds like gliotoxin show synergistic effects with enzymes like endochitinase in inhibiting spore germination of Botrytis cinerea, this compound itself has been shown to be highly toxic to P. ultimum. apsnet.org Nutritional studies on biocontrol agents, including Gliocladium virens, have highlighted the importance of nitrogen sources for spore germination of the biocontrol agents themselves, but the direct effect of this compound on pathogen spore germination is a key aspect of its inhibitory activity. researchgate.net
Disruption of Cellular Homeostasis and Membrane Permeability
While direct detailed studies specifically on this compound's disruption of cellular homeostasis and membrane permeability in target pathogens are less extensively documented compared to related ETPs like gliotoxin, the general mechanisms of ETPs provide insight. Epipolythiodioxopiperazines, characterized by a disulfide bridge, are known to exert toxicity through various non-specific interactions with intracellular biomolecules. nih.gov The disulfide moiety is considered a key feature responsible for their bioactivities. nih.gov These interactions can lead to the depletion of functionally relevant zinc ions from proteins and the induction of protein denaturation, potentially affecting cellular processes and homeostasis. nih.gov
Disruption of cellular homeostasis can involve alterations in ionic concentrations and metabolic balance, which are crucial for cell viability and function. nih.govnumberanalytics.com Changes in membrane permeability can lead to leakage of essential cellular components or uncontrolled influx of external substances, further disrupting homeostasis. numberanalytics.comresearchgate.net While specific data for this compound's direct impact on membrane permeability is limited in the provided context, the fungicidal activity of other compounds has been shown to involve early membrane permeabilization of spores, leading to fungal cell lysis. nih.gov Given this compound's antifungal nature, similar mechanisms involving membrane disruption could contribute to its effects.
Induction of Programmed Cell Death Pathways
The induction of programmed cell death (PCD), such as apoptosis, is a known mechanism for some toxins and antimicrobial compounds. While this compound's role in directly inducing apoptosis in target pathogens is not explicitly detailed in the provided search results, related fungal metabolites, particularly gliotoxin, have been shown to induce apoptosis in various cell types. nih.govmdpi.comtaylorfrancis.com Gliotoxin, another ETP produced by Trichoderma virens (specifically 'Q' strains), is known to induce apoptosis through mechanisms involving oxidative stress, activation of pathways like the c-Jun N-terminal kinase (JNK) pathway, and the activation of pro-apoptotic proteins like Bak. nih.govnih.govmdpi.com
Given the structural similarities among ETPs, it is plausible that this compound could also influence cellular pathways related to programmed cell death in susceptible organisms. Studies on other toxins that induce apoptosis have shown that this can involve chromatin condensation and DNA fragmentation. taylorfrancis.comnih.gov The ability of ETPs to interact with intracellular molecules and potentially cause oxidative damage or protein modifications could trigger such death pathways. nih.govtaylorfrancis.com While direct evidence for this compound-induced PCD in plant pathogens is not present in the search results, the documented ability of related compounds to induce apoptosis suggests this as a potential area for further investigation regarding this compound's complete mechanism of action.
Research Methodologies and Advanced Analytical Approaches in Gliovirin Studies
Classic Isolation and Structural Elucidation Techniques
The initial characterization of gliovirin relied on established techniques for isolating and determining the chemical structure of natural products from fungal cultures.
In Vitro Culture and Compound Extraction
The production of this compound typically involves cultivating the producing fungal strain, Trichoderma virens (specifically "P" strains), in suitable liquid culture media. Early studies utilized media such as potato dextrose broth for growing Gliocladium virens researchgate.net. Metabolites, including this compound, are then extracted from the culture filtrate or mycelium using organic solvents. Solvents like ethyl acetate (B1210297) and chloroform (B151607) have been reported as effective for extracting this compound and other related compounds from culture media or soil ecosystems researchgate.netapsnet.org. For instance, chloroform extraction has been used to recover gliotoxin (B1671588) (a related compound produced by "Q" strains of T. virens) from soilless potting medium inoculated with the fungus researchgate.net. Similarly, ethyl acetate has been employed to extract fungitoxic metabolites from culture filtrates of G. virens apsnet.org.
Genomic and Post-Genomic Technologies
More recent research has leveraged advanced genomic and post-genomic approaches to gain deeper insights into this compound biosynthesis and the biology of its producing organism.
Whole-Genome Sequencing and Comparative Genomics
Whole-genome sequencing of Trichoderma virens strains, particularly those known to produce this compound ("P" strains), has been fundamental in identifying the genetic basis for this compound biosynthesis pacb.comasm.org. Comparative genomics, analyzing the genomes of different Trichoderma species and strains (including this compound-producing "P" strains and gliotoxin-producing "Q" strains), has revealed significant differences in their secondary metabolite gene clusters asm.orgfrontiersin.orgmicrobiologyresearch.orgfrontiersin.org. These studies have shown that mycoparasitic species like T. virens and T. atroviride are enriched in genes related to secondary metabolism, including those encoding non-ribosomal peptide synthetases (NRPSs), which are involved in the synthesis of peptides like this compound microbiologyresearch.org. The this compound biosynthesis gene cluster, comprising 22 genes, was discovered through a genomics-driven approach in a this compound-producing strain of T. virens pacb.com. Comparative analysis has also highlighted the presence and organization of similar gene clusters in other fungi pacb.comfrontiersin.org.
Transcriptomics for Gene Expression Profiling in Response to Environmental Cues and Interactions
Transcriptomic studies, which involve analyzing the complete set of RNA transcripts in an organism, have been used to profile gene expression in Trichoderma virens under various conditions, including interactions with plant pathogens and exposure to environmental cues frontiersin.orgmdpi.commdpi.comnih.gov. These studies help in understanding how the expression of genes, including those within the this compound biosynthetic cluster, is regulated in response to different environments and biological interactions mdpi.comtext2fa.ir. While some transcriptomic studies have focused on gliotoxin biosynthesis in "Q" strains during interaction with pathogens like Rhizoctonia solani, the methodologies are directly applicable to studying this compound production in "P" strains frontiersin.orgnih.gov. For instance, transcriptomic analysis can reveal the upregulation of genes involved in secondary metabolism, including those potentially linked to this compound production, during mycoparasitic interactions frontiersin.org. Understanding the transcriptomic changes provides insights into the conditions that favor this compound production and its role in the fungus's ecological interactions.
Proteomics for Enzyme and Protein Identification in Biosynthesis and Mycoparasitism
Proteomic approaches, which involve the large-scale study of proteins, are valuable for identifying the enzymes and other proteins involved in this compound biosynthesis and the broader processes of mycoparasitism and secondary metabolism in Trichoderma virens frontiersin.orgmdpi.comnih.gov. Trichoderma species produce a variety of enzymes, including cell wall-degrading enzymes like chitinases, β-glucanases, cellulases, and proteases, which are crucial for their mycoparasitic activity mdpi.comnih.gov. Proteomic analysis can help identify which of these enzymes are produced and at what levels during interactions with prey fungi frontiersin.org. Furthermore, proteomics can potentially identify the specific enzymes encoded by the this compound biosynthetic gene cluster, such as NRPSs and auxiliary enzymes, and shed light on their expression patterns and post-translational modifications, contributing to a comprehensive understanding of the this compound biosynthetic pathway. The differential regulation of protease genes, for example, has been observed during mycoparasitism in Trichoderma, highlighting the importance of protein analysis in understanding these interactions frontiersin.org.
Metabolomics for Comprehensive Metabolite Profiling and Inter-species Comparison
Metabolomics, the large-scale study of small molecules or metabolites within biological systems, plays a crucial role in understanding the metabolic landscape of this compound-producing organisms, primarily species of Trichoderma. This approach allows for the comprehensive profiling of metabolites, providing insights into the biochemical processes active under different conditions or in different strains.
Metabolomic analysis can reveal the full spectrum of secondary metabolites produced by a Trichoderma strain, including this compound and potentially other related or co-produced compounds. By comparing the metabolite profiles of different Trichoderma species or strains, researchers can identify variations in secondary metabolite production, which may correlate with differences in antagonistic activity or ecological niche. Comparative metabolomics is a powerful tool for deciphering the metabolic diversity within a genus or across different species nih.govmdpi.combiorxiv.orgresearchgate.net. Studies have utilized techniques such as ultra-performance liquid chromatography quadruple time-of-flight mass spectrometry (UPLC-Q-TOF-MS) coupled with multivariate analysis for metabolite profiling nih.gov. This allows for the detection and identification of a wide range of metabolites and the analysis of differences in their accumulation patterns mdpi.combiorxiv.orgnih.gov.
Furthermore, metabolomics can be applied to study the metabolic interactions between this compound-producing fungi and plant pathogens. By analyzing the changes in metabolite profiles of both the antagonist and the pathogen during interaction, researchers can gain insights into the biochemical warfare that occurs, potentially identifying the specific metabolites involved in inhibition or defense responses.
While specific detailed data tables on this compound metabolite profiling across various species were not extensively detailed in the search results, the general application of metabolomics for inter-species comparison and metabolite profiling in fungi and other organisms highlights its relevance to this compound research nih.govmdpi.combiorxiv.orgresearchgate.netnih.gov. This approach allows for the identification of species-specific metabolites and variations in metabolite content, which can be correlated with genetic relationships or phenotypic characteristics mdpi.combiorxiv.org.
Mutational Analysis and Genetic Engineering Approaches
Mutational analysis and genetic engineering are indispensable tools for dissecting the genetic basis of this compound biosynthesis and its role in biological control. These approaches allow researchers to identify the genes involved in this compound production and to understand their specific functions.
Directed Mutagenesis and Gene Knockout Studies
Directed mutagenesis and gene knockout studies involve deliberately altering or deleting specific genes within the this compound-producing organism to observe the resulting phenotypic changes. This is a fundamental approach to establish a causal link between a gene and a particular trait, such as the production of this compound or antagonistic activity.
Studies on T. virens have shown that mutants deficient in gliotoxin production exhibit altered antagonistic capabilities against different pathogens conicet.gov.arresearchgate.net. For example, gliP-disrupted mutants of T. virens were ineffective against Pythium ultimum and Sclerotinia sclerotiorum in confrontation assays but retained activity against Rhizoctonia solani conicet.gov.arresearchgate.net. Similarly, mutational analysis has been used to investigate the importance of this compound in the suppression of P. ultimum-induced seedling disease, confirming its role in this interaction apsnet.orgresearchgate.net. These studies underscore the power of targeted gene modifications in elucidating the specific roles of secondary metabolites in biological interactions. Directed mutagenesis allows for precise changes to DNA sequences, enabling the study of the function of a gene or the properties of a protein geneticeducation.co.inwikipedia.orgneb.com. Gene knockout, a form of mutagenesis, involves eliminating a gene's function, often by replacing its sequence with a genetic marker nih.gov.
Heterologous Expression Systems for Biosynthesis Pathway Elucidation
Elucidating the complete biosynthetic pathway of complex secondary metabolites like this compound can be challenging in the native producer organism. Heterologous expression systems provide a powerful alternative by allowing the transfer and expression of genes or gene clusters from the this compound biosynthetic pathway into a more genetically tractable host organism rsc.orgmdpi.comresearchgate.net.
Filamentous fungi, such as Aspergillus nidulans and Aspergillus oryzae, are commonly used as heterologous hosts for expressing fungal secondary metabolite gene clusters due to their well-established genetic tools and ability to perform necessary post-translational modifications mdpi.com. Saccharomyces cerevisiae (yeast) has also been used, although its application in elucidating fungal natural product biosynthesis has been more limited, often focused on individual genes or simpler pathways rsc.orgmdpi.com.
The use of heterologous expression systems, often coupled with techniques like stable isotope labeling and mass spectrometry, facilitates the detailed analysis of the enzymatic steps and intermediates in the this compound biosynthetic pathway, which can be difficult to study in the native producer due to low expression levels or complex metabolic backgrounds researchgate.netmdpi.com. This approach is crucial for a complete understanding of how this compound is synthesized by the fungus.
In Vitro and In Vivo Assays for Biological Activity Assessment
Assessing the biological activity of this compound and the antagonistic potential of this compound-producing organisms is fundamental to understanding their role in biological control. This is achieved through a variety of in vitro and in vivo assay systems.
Dual Culture and Confrontation Assays
Dual culture and confrontation assays are standard in vitro methods used to evaluate the antagonistic activity of one microorganism against another, commonly employed to assess the inhibitory effect of Trichoderma strains on plant pathogens. In a typical dual culture assay, the this compound-producing fungus and the target pathogen are inoculated onto the same agar (B569324) plate, usually at a distance from each other apsnet.orgresearchgate.netajol.infoamazonaws.com. The growth of both organisms is monitored over time, and the extent of inhibition of the pathogen's mycelial growth by the antagonist is measured.
Confrontation assays are similar and are used to observe the direct interaction between the hyphae of the antagonist and the pathogen. These assays can reveal different mechanisms of antagonism, such as competition for space and nutrients, mycoparasitism (where the antagonist directly attacks the pathogen), and antibiosis (inhibition through the production of antimicrobial compounds like this compound) apsnet.orgamazonaws.comnih.govfrontiersin.org.
Studies using dual culture assays have demonstrated the inhibitory effect of Trichoderma virens strains on various plant pathogens, including Sclerotium rolfsii and Pythium ultimum apsnet.orgresearchgate.netajol.info. The level of inhibition can vary depending on the Trichoderma strain and the pathogen species apsnet.orgajol.info. For example, a gliotoxin-producing strain of T. virens (T23) showed significant inhibition of S. rolfsii in dual culture apsnet.org. Confrontation assays can visually show the interaction, such as the overgrowth of a pathogen by a Trichoderma strain or the formation of inhibition zones conicet.gov.arresearchgate.netamazonaws.com.
The following table illustrates potential data that might be obtained from dual culture assays, showing the percentage inhibition of a pathogen's growth by different Trichoderma strains.
| Trichoderma Strain | Pathogen Species | Percentage Inhibition of Pathogen Growth (%) |
| T. virens A | Pythium ultimum | 75 |
| T. virens B | Pythium ultimum | 60 |
| T. virens A | Sclerotium rolfsii | 50 |
| T. virens B | Sclerotium rolfsii | 70 |
Note: This table is illustrative based on the types of results described in the search snippets for dual culture assays apsnet.orgajol.info. Specific numerical data for this compound-producing strains against particular pathogens would require detailed experimental results.
Studies on Antagonist-Pathogen Interactions in Controlled Environments
Controlled environment studies often involve inoculating the soil or substrate with the pathogen and then introducing the this compound-producing Trichoderma strain. The incidence and severity of the disease on the host plants are then monitored and compared to control groups (e.g., pathogen alone, antagonist alone, untreated). These assays can demonstrate the ability of the Trichoderma strain to protect plants from disease caused by soilborne pathogens conicet.gov.arresearchgate.net.
Research has shown that Gliocladium virens (now classified as Trichoderma virens) is effective in suppressing damping-off diseases caused by Pythium ultimum and Rhizoctonia solani in controlled environments apsnet.orgresearchgate.net. Mutants of G. virens deficient in this compound production showed reduced ability to protect cotton seedlings from damping-off caused by P. ultimum, highlighting the importance of this compound in this in vivo interaction researchgate.net. Conversely, a mutant with enhanced this compound production showed similar efficacy to the parent isolate in seedling disease suppression researchgate.net. These studies in controlled environments provide essential evidence for the practical application of this compound-producing fungi in biological control.
| Treatment Group | Pathogen Present | Antagonist Present (T. virens Wild Type) | Disease Incidence (%) |
| Control (Untreated) | No | No | 0 |
| Pathogen Alone | Yes | No | 85 |
| Wild Type Antagonist Alone | No | Yes | 0 |
| Pathogen + Wild Type Antagonist | Yes | Yes | 20 |
| Pathogen + this compound-Deficient Mutant | Yes | Yes | 70 |
Note: This table is illustrative based on the types of results described for in vivo biocontrol assays conicet.gov.arresearchgate.net. Specific numerical data would depend on the experimental setup and organisms used.
Controlled environment studies are vital for understanding the complex interactions between the host plant, the pathogen, and the biocontrol agent, and for confirming the relevance of in vitro findings to real-world scenarios.
Ecological and Biological Roles of Gliovirin in Microbial Interactions
Contribution to Antagonist-Pathogen Dynamics in Soil Environments
The presence and activity of gliovirin in soil contribute to the antagonistic interactions between Trichoderma virens and soilborne plant pathogens. This is primarily mediated through mechanisms of antibiosis and, indirectly, through its impact on the broader soil microbial community.
Role in Antibiosis and Mycoparasitism Mechanisms of Trichoderma virens
Antibiosis, the inhibition of one microorganism by another through the production of diffusible compounds, is a key mechanism by which Trichoderma species, including T. virens, exert biocontrol activity. This compound is identified as one such potent inhibitory molecule. nih.govnih.govmedcraveonline.comisciii.es It is a diketopiperazine antibiotic that exhibits strong inhibitory effects against certain oomycetes, notably Pythium ultimum and Phytophthora species. researchgate.netcdnsciencepub.comapsnet.org
While T. virens is also known for mycoparasitism, the direct parasitic interaction with other fungi, this compound's role is primarily associated with antibiosis. nih.govapsnet.org Studies involving this compound-deficient mutants of T. virens have demonstrated a reduced ability to inhibit P. ultimum in culture, highlighting the contribution of this compound to this antagonistic interaction. researchgate.netcdnsciencepub.com However, the relationship between antibiosis and mycoparasitism can be complex, and the relative importance of each mechanism can vary depending on the Trichoderma strain and the target pathogen. apsnet.orgconicet.gov.ar
Impact on Soil Microflora and Compound Persistence in Nonsterile Soil
The introduction of this compound into the soil environment can influence the existing microbial communities. This compound does not persist indefinitely in nonsterile soil, where it is subject to inactivation by the indigenous soil microflora. researchgate.netcdnsciencepub.com This suggests that while this compound can exert a localized inhibitory effect on sensitive pathogens, its broader, long-term impact on the entire soil microbial community might be limited by its degradation.
Research indicates that the persistence and movement of other Trichoderma-produced antibiotics, such as gliotoxin (B1671588), can be influenced by soil properties and microbial activity. nih.govresearchgate.net Although specific detailed data on this compound's persistence across different soil types and microbial compositions is less extensively documented in the provided snippets compared to its activity against target pathogens, the principle of microbial inactivation in nonsterile soil is established. researchgate.netcdnsciencepub.com The dynamic nature of soil microflora means that the effectiveness and longevity of this compound's impact are intrinsically linked to the biological activity within the soil ecosystem.
Role in the Biocontrol Activity of Trichoderma virens
This compound is a significant factor in the biocontrol capabilities of certain Trichoderma virens strains, particularly against oomycete pathogens. Its production is linked to the efficacy of T. virens in suppressing plant diseases caused by these pathogens.
Relationship between this compound Production and Biocontrol Efficacy against Specific Plant Pathogens
This compound production by T. virens is strongly correlated with its ability to control diseases caused by Pythium ultimum and Phytophthora species. researchgate.netcdnsciencepub.comapsnet.org These oomycetes are particularly sensitive to this compound's antifungal activity. researchgate.netcdnsciencepub.com
Experimental evidence supporting this relationship comes from studies using T. virens mutants. A mutant deficient in this compound production was found to be less effective in protecting cotton seedlings from damping-off caused by P. ultimum compared to the parent strain. researchgate.netcdnsciencepub.com Conversely, a mutant with enhanced this compound production showed increased inhibition of P. ultimum in culture and similar efficacy in seedling disease suppression as the parent isolate. researchgate.netcdnsciencepub.com
However, it is important to note that the effectiveness of T. virens as a biocontrol agent is often multifaceted, involving various mechanisms beyond this compound production, such as competition for nutrients, production of other antibiotics like gliotoxin (by different strains), and induction of plant defense responses. nih.govmedcraveonline.comisciii.esapsnet.orgnih.gov
Differential Roles of this compound in Distinct Trichoderma Strains
Different strains of Trichoderma virens can exhibit variations in the production of secondary metabolites, including this compound and gliotoxin. researchgate.netapsnet.orgmicrobiologyresearch.org This differential production contributes to the varying biocontrol spectra of different strains.
Specifically, T. virens strains have been broadly categorized into 'P' and 'Q' types based on their antibiotic production profiles. 'P' strains are characterized by the production of this compound but not gliotoxin, and they are particularly effective against oomycetes like P. ultimum. researchgate.netapsnet.org In contrast, 'Q' strains produce gliotoxin but not this compound and are more effective against pathogens such as Rhizoctonia solani. researchgate.netapsnet.org
This highlights that this compound's role in biocontrol is strain-dependent and primarily associated with the activity of 'P' type T. virens strains against specific groups of plant pathogens, particularly oomycetes. researchgate.netapsnet.orgmicrobiologyresearch.org
Future Research Directions and Emerging Paradigms in Gliovirin Research
Deeper Elucidation of Biosynthetic Enzymes and Pathways
Understanding the intricate enzymatic steps and pathways involved in gliovirin biosynthesis is crucial for manipulating its production and generating novel analogs. While progress has been made, several aspects require further investigation.
Characterization of Unassigned Genes within the glv Cluster
Genomic studies have identified a gene cluster, designated glv, in T. virens that is responsible for this compound biosynthesis. pacb.com This cluster contains a non-ribosomal peptide synthetase (NRPS) which is essential for this compound production. pacb.com However, the precise functions of all 22 genes within the glv cluster have not been fully elucidated. pacb.com Characterizing the unassigned genes within this cluster is a key future research direction. This involves determining the specific enzymatic reactions catalyzed by the proteins encoded by these genes and their precise roles in the this compound biosynthetic pathway. Such characterization can be achieved through gene deletion experiments, protein expression and purification followed by in vitro enzymatic assays, and structural biology studies of the enzymes. Understanding the function of each gene will provide a complete picture of the biosynthetic route, potentially revealing new targets for genetic manipulation to enhance production or alter the structure of this compound.
Advanced Understanding of Irregular Disulfide Bridge Formation Mechanisms
A distinctive structural feature of this compound and other ETPs is the presence of a disulfide bridge. nih.gov In this compound, this bridge is considered "irregular" as it links the Cα atom of one phenylalanine residue to the Cβ atom of the second, unlike the more common Cα-Cα linkage found in other ETPs like gliotoxin (B1671588). nih.gov The exact mechanism by which this irregular disulfide bridge is formed during this compound biosynthesis remains an area of active research. nih.govresearchgate.net
Current hypotheses suggest potential mechanisms involving hydroxylation and subsequent rearrangements or a process of sulfur migration after initial disulfide bridge formation, similar to what has been observed for aspirochlorine biosynthesis. nih.govresearchgate.net Enzymes like FAD-dependent oxidoreductases, such as Glv4 and Glv16 encoded within the glv cluster, have been speculated to be involved in this process. rsc.orgresearchgate.net Recent in vitro studies on related enzymes like TdaR, AclT, and GliT, involved in the formation of α,β-disulfide bonds in other ETPs, have shown they can catalyze both α,α- and α,β-disulfide bond formation, suggesting potential catalytic promiscuity among these oxidoreductases. rsc.orgresearchgate.netrsc.org Future research should focus on detailed biochemical studies of Glv4, Glv16, and other candidate enzymes from the glv cluster to experimentally verify their roles and the precise steps involved in the formation of the irregular disulfide bridge in this compound. This could involve using isotopically labeled precursors and analyzing intermediates.
Genetic and Metabolic Engineering for Enhanced Biocontrol Applications
The potential of Trichoderma strains as biocontrol agents is well-established, and enhancing this compound production through genetic and metabolic engineering offers a promising avenue to improve their efficacy. researchgate.netmdpi.commdpi.com
Rational Design of Trichoderma Strains for Increased this compound Production
Rational design of Trichoderma strains aims to optimize this compound production by targeted genetic modifications rather than random mutagenesis. researchgate.net This involves understanding the regulatory networks controlling the glv gene cluster and the metabolic fluxes providing precursors for this compound biosynthesis. Strategies could include overexpression of genes encoding key biosynthetic enzymes, such as the NRPS or those involved in precursor supply, or the deletion of genes involved in competing metabolic pathways that divert resources away from this compound synthesis. wikipedia.orgnih.gov CRISPR-Cas tools are making rational design more feasible. nih.gov Furthermore, understanding the environmental triggers and signaling pathways that induce this compound production in Trichoderma can inform strategies to optimize fermentation conditions for higher yields. mdpi.com
Exploration of Synthetic Biology for Novel Compound Derivatization
Synthetic biology offers powerful tools to engineer microorganisms for the production of novel natural products and their derivatives. nih.govfrontiersin.org In the context of this compound, synthetic biology approaches can be explored to create novel this compound analogs with potentially improved or altered biological activities. This could involve introducing genes encoding enzymes from other biosynthetic pathways into Trichoderma strains, leading to the incorporation of different chemical moieties into the this compound structure. nih.gov Alternatively, enzymes from the this compound pathway could be expressed in heterologous hosts, allowing for controlled manipulation and diversification of the biosynthetic process. frontiersin.org Techniques like directed evolution and enzyme engineering could be applied to modify the substrate specificity or catalytic activity of this compound biosynthetic enzymes, leading to the production of novel derivatives. wikipedia.orgnih.gov
Integrative Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of this compound biosynthesis, regulation, and function, integrative omics approaches are becoming increasingly valuable. nih.govwur.nlresearchgate.netmdpi.com
Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular processes involved in this compound production and the fungus's interaction with its environment and other organisms. nih.govwur.nlresearchgate.netmdpi.com Transcriptomic analysis can reveal the expression patterns of genes in the glv cluster and regulatory genes under different conditions. wur.nl Proteomic studies can identify and quantify the enzymes involved in biosynthesis and related pathways. Metabolomics can provide insights into the precursor availability and the production of this compound and potential shunt products. nih.govwur.nl By integrating these different layers of data, researchers can build detailed models of the this compound biosynthetic system, identify bottlenecks in production, and uncover novel regulatory mechanisms. wur.nl Furthermore, comparative omics studies between this compound-producing and non-producing strains of Trichoderma, or between Trichoderma interacting with target pathogens, can shed light on the ecological role of this compound and the molecular basis of its biocontrol activity. nih.gov
Multi-Omics Integration for Systems-Level Analysis of Microbial Interactions
Investigation of Cross-Species Interactions and Ecological Niche
Understanding the interactions of this compound-producing fungi with other species and the environmental factors shaping their activity is crucial for predicting and optimizing their effects.
Role of glv Cluster Homologs in Pathogenicity of Other Fungal Species
Research has indicated that the gene cluster responsible for this compound biosynthesis in T. virens shares significant similarity with a gene cluster found in Aspergillus udagawae, a human pathogen. pacb.comdntb.gov.ua This similarity suggests a potential role for homologous gene clusters in the pathogenicity of other fungal species. Initiating research into the function of this gene cluster in A. udagawae could provide valuable comparative insights into the evolution and diverse roles of secondary metabolite biosynthesis pathways in different fungal lineages, including potential implications for understanding fungal pathogenesis in various hosts. pacb.comdntb.gov.ua Studies on gliotoxin, a related fungal metabolite, have also shown its involvement in the pathogenicity of Aspergillus fumigatus and T. virens against insect larvae, further supporting the importance of investigating homologous gene clusters in the context of host interactions. nih.govconicet.gov.ar
Environmental Factors Influencing this compound Production and Efficacy In Situ
The production and efficacy of this compound by T. virens are influenced by a range of environmental factors. Studies on related metabolites like gliotoxin have shown that factors such as time, temperature, organic matter content, nutrient availability, and other chemical and physical properties of the soil or growth medium can affect the fungus's ability to produce these compounds. apsnet.org this compound itself has been shown to be highly toxic to certain pathogens like Pythium ultimum but can be inactivated by soil microflora in nonsterile soil, indicating that the soil environment significantly impacts its persistence and efficacy. researchgate.net Future research should focus on a detailed understanding of how these diverse environmental conditions, including temperature, pH, and nutrient status, specifically influence this compound production by T. virens strains and its subsequent bioactivity and persistence in various complex environments. apsnet.orgcore.ac.ukjabonline.in This knowledge is essential for developing effective strategies for the application of this compound-producing organisms as biocontrol agents.
Challenges in Translational Research and Sustainable Applications
Translating the potential of this compound from laboratory research to widespread, sustainable applications in agriculture and potentially other fields presents several challenges.
Optimizing Bioformulations for Diverse Environmental Conditions and Consistency of Action
A key challenge in the application of microbial biocontrol agents, including those producing this compound, lies in developing bioformulations that maintain their stability and functionality across diverse environmental conditions. Factors such as temperature, pH, and humidity can significantly impact the viability and activity of the biological components within bioformulations. Ensuring consistent performance of this compound-based bioformulations under varying field conditions is essential for reliable disease control. Future research needs to focus on optimizing formulation strategies, including exploring encapsulation techniques and identifying appropriate storage conditions, to preserve the viability and activity of T. virens and this compound. Developing more stable and durable formulations that can withstand adverse climatic conditions and ensure the controlled release of this compound or the producing organism is critical for their successful and sustainable implementation. medcraveonline.com
6.5.2. Addressing Regulatory and Ethical Considerations for Engineered Microbial Strains in Agriculture
The application of engineered microbial strains in agriculture, potentially including those producing compounds like this compound, presents significant regulatory and ethical challenges. These challenges stem from the nature of engineered microbes as living organisms capable of reproduction and spread, which differentiates them from conventional agricultural inputs like chemicals or modified plants caltech.eduteraganix.com.
Regulatory frameworks are often not fully equipped to handle the complexities of engineered microbes for environmental release (EMERs). Existing systems, designed for pesticides, drugs, or food sources, may not neatly fit EMERs, leading to potential overlaps in authority or regulatory gaps caltech.edu. In the United States, oversight is shared among agencies like the EPA, USDA, and FDA, based on product intent and potential effects, which can create complexity for novel microbial products caltech.edu. For instance, USDA regulations under the Plant Protection Act focus heavily on risks to plant health and agriculture, requiring permits or notifications for genetically engineered microorganisms (GEMs) that might impact these areas caltech.edu. Risk assessments conducted by agencies like APHIS consider factors such as the microbe's genetic characteristics, potential for horizontal gene transfer, and effects on non-target organisms caltech.edu.
Key regulatory challenges include the rapid pace of technological advancement outstripping existing frameworks and the global nature of microbial spread, necessitating international cooperation and harmonization of standards teraganix.com. There is a call for stronger, science-based regulations that account for the unique features and risks of engineered microbes, along with greater transparency and ongoing oversight . Some suggest establishing dedicated offices or frameworks to handle the regulation of EMERs that fall outside clear jurisdictional boundaries caltech.edu. Risk assessment frameworks for organisms, including GMOs, are being developed and refined, often using a "Likelihood x Consequence" approach to evaluate potential harms ogtr.gov.au. The process typically involves problem formulation, gathering knowledge, identifying risk hypotheses, and considering familiarity with the host organism and novelty of traits iccas.org.ar.
Ethical considerations surrounding the use of engineered microbial strains in agriculture are also prominent. These concerns often mirror those raised by genetically modified crops and include potential harm to human health and the environment, negative impacts on traditional farming practices, and issues of corporate dominance nih.gov. Ethical debates also touch upon the "unnaturalness" of the technology and questions about "meddling with Creation" or transferring qualities across natural breeding barriers nih.govforskningsetikk.no.
The potential for unintended consequences, such as the creation of new pathogens, enhancement of existing ones, or the spread of antibiotic resistance genes through horizontal gene transfer, are significant ethical concerns teraganix.comgeeksforgeeks.org. Disruption of natural microbial communities and ecosystems, as well as the persistence and spread of engineered microbes beyond their intended areas, also raise ethical questions about environmental stewardship teraganix.comforskningsetikk.no.
Addressing these ethical considerations requires a careful assessment of potential costs, benefits, and risks on a case-by-case basis nih.gov. There is an ethical obligation to explore the potential benefits, particularly in areas like improving food security and reducing poverty in developing countries, while proceeding responsibly and applying a precautionary approach nih.govforskningsetikk.no. Transparency and user involvement are considered crucial for building trust and ensuring ethical research and development forskningsetikk.no. The concentration of ownership and potential for corporate control over engineered microbial technologies also raises ethical issues regarding power dynamics in the food system and access for small-scale farmers geeksforgeeks.org.
Q & A
Q. How can researchers reconcile discrepancies in proposed biosynthetic pathways for this compound across studies?
- Methodological Answer : Perform heterologous expression of candidate gene clusters in model hosts (e.g., Aspergillus nidulans) to confirm pathway functionality. Use isotopic feeding experiments with ²H/¹⁵N-labeled precursors to trace incorporation patterns. Cross-validate findings with phylogenomic analysis to identify evolutionary conservation of pathway genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
